3-Deazauridine 3-Deazauridine 3-Deazauridine is a N-glycosyl compound.
3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04)
4-Hydroxy-1-(beta-D-ribofuranosyl)-2-pyridinone. Analog of uridine lacking a ring-nitrogen in the 3-position. Functions as an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 23205-42-7
VCID: VC0118375
InChI: InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1
SMILES: C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
Molecular Formula: C10H13NO6
Molecular Weight: 243.21 g/mol

3-Deazauridine

CAS No.: 23205-42-7

Cat. No.: VC0118375

Molecular Formula: C10H13NO6

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

3-Deazauridine - 23205-42-7

Specification

Description 3-Deazauridine is a N-glycosyl compound.
3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04)
4-Hydroxy-1-(beta-D-ribofuranosyl)-2-pyridinone. Analog of uridine lacking a ring-nitrogen in the 3-position. Functions as an antineoplastic agent.
CAS No. 23205-42-7
Molecular Formula C10H13NO6
Molecular Weight 243.21 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one
Standard InChI InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1
Standard InChI Key CBOKZNLSFMZJJA-PEBGCTIMSA-N
Isomeric SMILES C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
Canonical SMILES C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

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